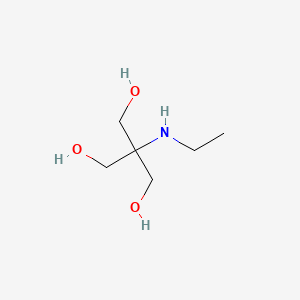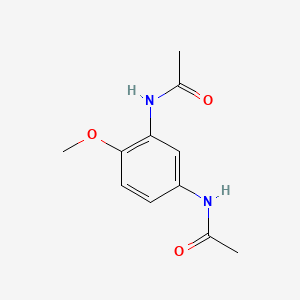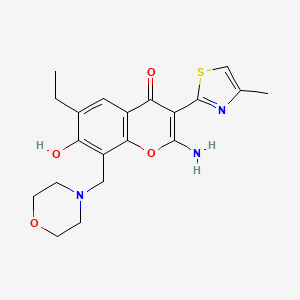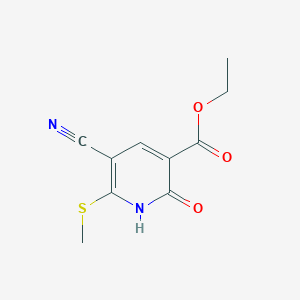![molecular formula C17H15NO6S B3749225 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B3749225.png)
3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
Übersicht
Beschreibung
3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid, also known as BDPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been studied for its potential applications in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid are largely due to its inhibition of carbonic anhydrase. One of the most significant effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is its ability to decrease the production of bicarbonate in the body. This can lead to a decrease in pH, which can have various physiological effects. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has also been found to have anti-inflammatory and anti-tumor properties, which may be related to its inhibition of carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its ability to inhibit carbonic anhydrase with high specificity. This makes it a useful tool for studying the role of carbonic anhydrase in various biological processes. However, one of the limitations of using 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid. One area of research is the development of more efficient synthesis methods for 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid. Another area of research is the exploration of the potential therapeutic applications of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid in the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid and its potential use as a tool for studying carbonic anhydrase.
Wissenschaftliche Forschungsanwendungen
3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has been studied for its potential applications in various fields of research. One of the most promising applications of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is in the field of biochemistry. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This inhibition of carbonic anhydrase by 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c19-17(20)8-4-12-1-5-14(6-2-12)25(21,22)18-10-13-3-7-15-16(9-13)24-11-23-15/h1-9,18H,10-11H2,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJFULKSUNEHIY-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3749151.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}-7-methoxy-2H-chromen-2-one](/img/structure/B3749169.png)
![2-[(2,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3749176.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3749192.png)
![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3749194.png)
![3-acetyl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B3749199.png)

![2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3749215.png)



![N-[2-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B3749248.png)